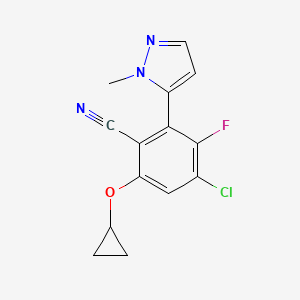
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile is a chemical compound with the molecular formula C14H11ClFN3O and a molecular weight of 291.71 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, a fluoro group, and a pyrazolyl group attached to a benzonitrile core . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluorobenzonitrile and 1-methyl-1H-pyrazole.
Pyrazole Introduction: The pyrazole moiety is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Chemical Reactions Analysis
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can modulate various biochemical pathways, resulting in specific biological effects.
Comparison with Similar Compounds
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile can be compared with similar compounds such as:
4-Chloro-6-cyclopropoxy-3-fluoro-2-(2-methylpyrazol-3-yl)benzonitrile: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1H-pyrazol-5-yl)benzonitrile: This compound lacks the methyl group on the pyrazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H11ClFN3O |
|---|---|
Molecular Weight |
291.71 g/mol |
IUPAC Name |
4-chloro-6-cyclopropyloxy-3-fluoro-2-(2-methylpyrazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H11ClFN3O/c1-19-11(4-5-18-19)13-9(7-17)12(20-8-2-3-8)6-10(15)14(13)16/h4-6,8H,2-3H2,1H3 |
InChI Key |
CQSUJQQYKZFYOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C(=CC(=C2F)Cl)OC3CC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14008118.png)
![4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B14008122.png)

![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)
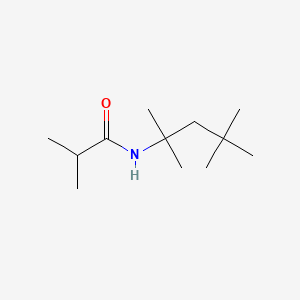



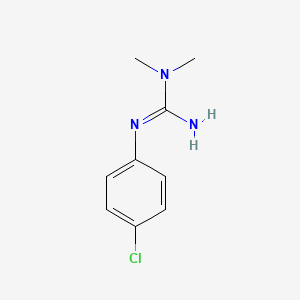
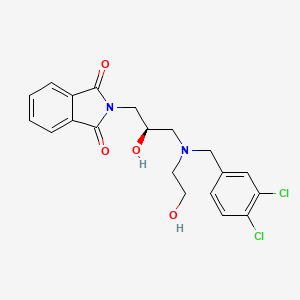
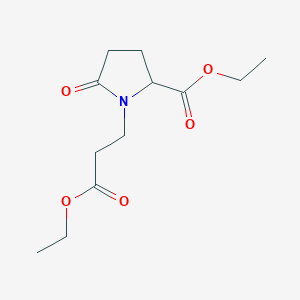

![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)

